molecular formula C4H7NaO2 B1603594 Sodium butyrate-2-13C CAS No. 286367-62-2

Sodium butyrate-2-13C

Cat. No.: B1603594
CAS No.: 286367-62-2
M. Wt: 111.08 g/mol
InChI Key: MFBOGIVSZKQAPD-FJUFCODESA-M
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Description

Sodium butyrate-2-13C: is a stable isotope-labeled compound, specifically a sodium salt of butyric acid where the carbon at the second position is replaced with carbon-13. This isotopic labeling is useful in various scientific studies, particularly in metabolic research and tracing biochemical pathways. The molecular formula of this compound is CH3CH213CH2CO2Na, and it has a molecular weight of 111.08 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium butyrate-2-13C can be synthesized by reacting butyric acid-2-13C with sodium hydroxide. The reaction typically involves dissolving butyric acid-2-13C in water, followed by the gradual addition of sodium hydroxide. The mixture is then heated to around 50°C and maintained at this temperature for 1-1.5 hours. After the reaction is complete, the solution is cooled, and the product is isolated by distillation under reduced pressure and subsequent drying .

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity butyric acid-2-13C and sodium hydroxide. The reaction is carried out in large reactors with precise control over temperature and pH to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Sodium butyrate-2-13C undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

Sodium butyrate-2-13C exerts its effects primarily through the inhibition of histone deacetylases, leading to histone hyperacetylation. This modification of histones results in changes in chromatin structure and gene expression. Butyrate also acts as an anti-inflammatory agent by inhibiting the activation of nuclear factor kappa B and reducing the production of pro-inflammatory cytokines .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific isotopic labeling at the second carbon position, making it particularly useful for tracing metabolic pathways that involve the second carbon of butyrate.

Properties

IUPAC Name

sodium;(213C)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O2.Na/c1-2-3-4(5)6;/h2-3H2,1H3,(H,5,6);/q;+1/p-1/i3+1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFBOGIVSZKQAPD-FJUFCODESA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[13CH2]C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20635676
Record name Sodium (2-~13~C)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20635676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

286367-62-2
Record name Sodium (2-~13~C)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20635676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 286367-62-2
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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